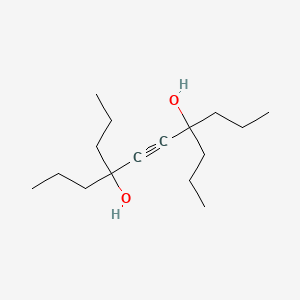

4,7-Dipropyldec-5-yne-4,7-diol

Description

Structure

3D Structure

Properties

CAS No. |

6324-55-6 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

4,7-dipropyldec-5-yne-4,7-diol |

InChI |

InChI=1S/C16H30O2/c1-5-9-15(17,10-6-2)13-14-16(18,11-7-3)12-8-4/h17-18H,5-12H2,1-4H3 |

InChI Key |

DYFAWJHYTBCXEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(C#CC(CCC)(CCC)O)O |

Origin of Product |

United States |

Stereochemical Configurations and Conformational Analysis of 4,7 Dipropyldec 5 Yne 4,7 Diol

Enantiomeric and Diastereomeric Considerations in Alkynediols

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. chemistrysteps.commasterorganicchemistry.com The structure of 4,7-Dipropyldec-5-yne-4,7-diol contains two chiral centers at the C4 and C7 positions. A carbon atom is considered a chiral center when it is bonded to four different groups. chemistrysteps.com In this molecule, both C4 and C7 are bonded to a hydroxyl group (-OH), a propyl group (-CH2CH2CH3), an alkynyl group (-C≡C-R), and the remaining part of the carbon chain.

The presence of two stereocenters means that this compound can exist in multiple stereoisomeric forms. Specifically, with 'n' chiral centers, a molecule can have up to 2^n stereoisomers. For this diol (n=2), a maximum of four stereoisomers might be expected. These stereoisomers are categorized as either enantiomers or diastereomers. oregonstate.edu

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. chemistrysteps.comoregonstate.edu For this compound, the (4R, 7R) and (4S, 7S) configurations are enantiomers.

Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edu This relationship occurs when a molecule has two or more stereocenters and at least one, but not all, of the centers are different. masterorganicchemistry.com

Meso Compounds are a special case. They are achiral compounds that have chiral centers. Due to a plane of symmetry within the molecule, the (4R, 7S) configuration of this compound is superimposable on its mirror image, the (4S, 7R) configuration. Therefore, they represent a single, achiral meso compound.

The relationship between the enantiomeric pair (e.g., (4R, 7R)) and the meso form ((4R, 7S)) is diastereomeric.

| Configuration | Relationship to (4R, 7R) | Chirality |

|---|---|---|

| (4R, 7R) | Identical | Chiral |

| (4S, 7S) | Enantiomer | Chiral |

| (4R, 7S) | Diastereomer | Achiral (Meso) |

| (4S, 7R) | Diastereomer (Identical to Meso) | Achiral (Meso) |

Theoretical Frameworks for Predicting Stereoisomeric Forms of this compound

The absolute configuration of each stereocenter is assigned as either R (rectus) or S (sinister) using the Cahn-Ingold-Prelog (CIP) priority rules. This framework provides a systematic way to describe the three-dimensional arrangement of atoms.

The assignment process involves two steps:

Assigning Priorities: The four groups attached to the chiral center are ranked based on atomic number. The atom with the highest atomic number gets the highest priority (1), and the one with the lowest gets the lowest priority (4).

Determining Configuration: The molecule is oriented so that the lowest-priority group (4) points away from the viewer. The direction from the highest priority group (1) to the second (2) and then to the third (3) is observed. A clockwise direction indicates an R configuration, while a counter-clockwise direction indicates an S configuration.

For the C4 stereocenter of this compound, the four attached groups are:

-OH

-CH₂CH₂CH₃ (propyl)

-CH₂CH₂CH₃ (butyl from the main chain, C1-C3)

-C≡C-C(OH)(C₃H₇)CH₂CH₂CH₃

The precise assignment of priorities requires a detailed analysis of the atoms layer by layer. However, a general priority assignment would be:

-OH (Oxygen, atomic number 8)

-C≡C-R (The carbon atom is bonded to another carbon via a triple bond)

-CH₂CH₂CH₃ (Propyl group)

-CH₂CH₂CH₃ (Butyl group from the main chain)

A similar analysis is performed for the C7 stereocenter. By systematically applying these rules, each stereoisomer can be unambiguously named.

Computational Approaches to Conformational Landscapes

While stereoisomers describe the fixed configuration at chiral centers, conformational analysis examines the different spatial arrangements of a molecule that result from rotation about single bonds. The study of the conformational landscape, or the potential energy surface of a molecule, is crucial for understanding its stability, reactivity, and physical properties. nih.gov

Computational chemistry provides powerful tools for exploring these landscapes. nih.gov Methods such as molecular dynamics (MD) simulations and quantum mechanical calculations are employed to map the relative energies of different conformers. nih.govnih.gov

For this compound, key areas of conformational flexibility include rotations around the C3-C4 and C7-C8 single bonds, as well as the orientation of the propyl and hydroxyl groups. The central alkyne unit is linear and rigid, acting as a fixed spacer between the two chiral centers.

A computational study would typically involve:

Conformer Generation: Systematically rotating all rotatable single bonds to generate a large set of possible conformations.

Energy Minimization: Using molecular mechanics force fields to perform an initial optimization of each conformer, relaxing them to the nearest local energy minimum.

Quantum Mechanical Calculations: Re-optimizing the low-energy conformers using more accurate methods like Density Functional Theory (DFT) to obtain reliable geometries and relative energies.

These calculations can identify the global minimum energy conformation and other low-energy conformers that are likely to be populated at room temperature. The results can reveal intramolecular interactions, such as hydrogen bonding between the two hydroxyl groups, which can significantly influence the preferred conformation.

| Conformer | Key Dihedral Angles (C3-C4-C7-C8) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| 1 | ~180° (anti) | 0.00 | Global Minimum, extended chain |

| 2 | ~60° (gauche) | 1.25 | Potential for intramolecular H-bond |

| 3 | ~-60° (gauche) | 1.30 | Steric clash between propyl groups |

Note: The data in this table is hypothetical and for illustrative purposes only.

Chirality and Its Implications for Asymmetric Synthesis of Related Acetylenic Diols

The chirality of this compound means that synthesizing a single, specific stereoisomer (enantiopure compound) requires methods of asymmetric synthesis. numberanalytics.com Chiral diols are valuable building blocks in the synthesis of natural products and pharmaceuticals. nih.gov Obtaining them in high enantiomeric purity is often essential for their biological activity. nih.gov

Several strategies are employed for the asymmetric synthesis of chiral diols:

Catalytic Asymmetric Synthesis: This approach uses a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. numberanalytics.com For acetylenic diols, this could involve the asymmetric addition of an organometallic reagent to a diketone or the asymmetric reduction of a diketone. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. researchgate.net After the desired chiral center is created, the auxiliary is removed. numberanalytics.com

Substrate-Controlled Synthesis: This method utilizes existing chiral centers within the starting material to influence the stereochemistry of newly formed centers.

The development of efficient asymmetric syntheses for acetylenic diols is an active area of research. nih.gov These methods allow chemists to access specific stereoisomers, which is critical for investigating their unique properties and for applications in fields like materials science and medicinal chemistry. acs.org

Advanced Synthetic Methodologies for 4,7 Dipropyldec 5 Yne 4,7 Diol and Analogues

Strategic Approaches to Acetylenic Diol Synthesis

The construction of the characteristic dialcohol, dialkyl-substituted alkyne core of these molecules can be achieved through several strategic pathways. These methods offer varying degrees of efficiency, selectivity, and applicability to different analogues.

Reactions Involving Alkynyl Grignard Reagents and Epoxides

A powerful method for constructing carbon-carbon bonds, the Grignard reaction can be adapted for the synthesis of acetylenic diols. This approach involves the nucleophilic attack of an alkynyl Grignard reagent on an epoxide. The reaction proceeds via an SN2 mechanism, where the acetylide anion attacks one of the carbon atoms of the epoxide ring, leading to its opening. youtube.comyoutube.com

The Grignard reagent, acting as a strong nucleophile, will typically attack the less sterically hindered carbon of the epoxide ring. youtube.com This is followed by an acidic workup to protonate the resulting alkoxide, yielding the final diol product. youtube.com For the synthesis of 4,7-dipropyldec-5-yne-4,7-diol, a potential route could involve the reaction of a Grignard reagent derived from 1-hexyne (B1330390) with a suitably substituted propyl epoxide. The regioselectivity of the epoxide opening is a critical factor in determining the final product structure. youtube.com

Hydrolysis of Protected Alkynediols

In multi-step syntheses, it is often necessary to protect reactive functional groups like alcohols to prevent them from interfering with subsequent reactions. youtube.com Silyl (B83357) ethers are commonly employed as protecting groups for alcohols due to their ease of installation and selective removal under mild conditions. libretexts.orgyoutube.com Common silylating agents include trimethylsilyl (B98337) chloride (TMS-Cl) and tert-butyldimethylsilyl chloride (TBDMS-Cl). youtube.com

Once the desired synthetic transformations are complete, the silyl protecting groups can be removed through hydrolysis. This deprotection is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic aqueous conditions. libretexts.orgyoutube.com This strategy allows for the unmasking of the diol functionality at a late stage in the synthesis, providing a versatile approach to complex acetylenic diols.

Contemporary Coupling Reactions for Alkyne Formation

Modern organic synthesis relies heavily on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. wikipedia.org The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is a prominent example. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

While the classic Sonogashira reaction is widely used, variations have been developed to address certain limitations. For instance, copper-free Sonogashira couplings have been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org These coupling methodologies offer powerful tools for constructing the internal alkyne core of molecules like this compound from simpler precursors.

Table 1: Comparison of Contemporary Alkyne Coupling Reactions

| Coupling Reaction | Catalysts | Reactants | Key Features |

|---|---|---|---|

| Sonogashira | Pd complex, Cu(I) salt, Amine base | Terminal alkyne, Aryl/Vinyl halide | Mild conditions, wide functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Heck-type Alkynylation | Pd catalyst | Terminal alkyne, Aryl/Vinyl halide | Can be performed under copper-free conditions. researchgate.net |

| Glaser Coupling | Cu salt, Oxidant | Terminal alkyne | Homocoupling to form symmetrical diynes. |

| Eglinton Coupling | Cu(II) salt, Pyridine (B92270) | Terminal alkyne | Similar to Glaser, forms symmetrical diynes. |

Catalytic Systems in the Preparation of this compound

The Favorskii reaction represents a direct and atom-economical method for the synthesis of acetylenic alcohols and diols. wikipedia.org This reaction involves the base-catalyzed addition of a terminal alkyne to a ketone or aldehyde. wikipedia.org For the synthesis of this compound, the Favorskii reaction between acetylene (B1199291) and heptan-4-one would be a primary route.

The reaction is typically carried out using a strong base like potassium hydroxide (B78521) (KOH) or sodium amide (NaNH2) in a suitable solvent. wikipedia.org However, a significant side reaction in the Favorskii synthesis is aldol-crotonic condensation, especially with aldehydes. nveo.org To circumvent this, a stepwise approach can be used where an acetylenic alcohol is first formed and then reacted with another carbonyl compound. nveo.org The choice of catalyst and reaction conditions is crucial to maximize the yield of the desired diol and minimize byproducts.

Chemo-, Regio-, and Stereoselective Synthesis of Substituted Decyne-4,7-diols

The synthesis of substituted decyne-4,7-diols presents several selectivity challenges.

Chemoselectivity: In molecules with multiple reactive sites, achieving reaction at the desired functional group is paramount. For instance, in cross-coupling reactions involving two different terminal alkynes, preventing homocoupling is a key chemoselectivity challenge.

Regioselectivity: When an unsymmetrical reagent reacts with an unsymmetrical substrate, the position of the new bond formation is critical. In the synthesis of acetylenic diols via epoxide opening, the regioselectivity of the nucleophilic attack determines which isomer is formed. youtube.com

Stereoselectivity: The carbons C4 and C7 in this compound are stereocenters. Therefore, the synthesis can lead to a mixture of stereoisomers (diastereomers and enantiomers). The development of stereoselective synthetic methods to control the three-dimensional arrangement of atoms is a major area of research. nih.govbeilstein-journals.org This can be achieved through the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions. researchgate.net

Emerging Synthetic Pathways and Green Chemistry Principles in Acetylenic Diol Production

The principles of green chemistry are increasingly influencing the design of synthetic routes. rsc.orgrsc.orgnih.gov The goal is to develop more environmentally benign processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. benthamdirect.com

In the context of acetylenic diol synthesis, green chemistry approaches include:

The development of recyclable catalysts to reduce metal waste. nih.gov

The use of safer, renewable, or biodegradable solvents. rsc.org

Designing reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product. benthamdirect.com

Utilizing bio-based feedstocks derived from renewable resources to produce the necessary starting materials. openaccesspub.org

The integration of these principles into the synthesis of this compound and its analogues is an ongoing effort to make their production more sustainable. nih.govbenthamdirect.com

Mechanistic Investigations of Chemical Transformations Involving 4,7 Dipropyldec 5 Yne 4,7 Diol

Reactivity of the Alkyne Moiety

The carbon-carbon triple bond in 4,7-Dipropyldec-5-yne-4,7-diol is the primary site for a variety of addition reactions. The steric hindrance imposed by the two propyl groups on the adjacent quaternary carbons can influence the rate and stereoselectivity of these transformations.

Hydrogenation Mechanisms to Alkenes and Alkanes

The hydrogenation of the alkyne can be controlled to yield either the corresponding alkene or the fully saturated alkane, depending on the catalyst and reaction conditions.

Partial Hydrogenation to Alkenes: The reduction of an alkyne to an alkene can be achieved with high stereoselectivity.

Syn-Hydrogenation (Formation of (Z)-alkene): The use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), is expected to result in the syn-addition of hydrogen across the triple bond. This would yield (Z)-4,7-dipropyldec-5-ene-4,7-diol. The mechanism involves the adsorption of the alkyne onto the catalyst surface, followed by the stepwise transfer of two hydrogen atoms to the same face of the triple bond.

Anti-Hydrogenation (Formation of (E)-alkene): The reduction of the alkyne to a trans-alkene can be accomplished using a dissolving metal reduction, typically with sodium or lithium metal in liquid ammonia (B1221849) or another amine solvent at low temperatures. This reaction proceeds through a radical anion intermediate, which is protonated by the solvent, followed by the addition of a second electron and subsequent protonation, leading to the thermodynamically more stable (E)-alkene.

Complete Hydrogenation to Alkanes: The use of more active catalysts, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere will lead to the complete reduction of the alkyne. The reaction proceeds through the intermediate alkene, which is then further hydrogenated to the corresponding alkane, 4,7-dipropyldecane-4,7-diol. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate.

Table 1: Expected Products of Hydrogenation of this compound

| Reagents and Conditions | Expected Major Product | Product Structure |

| H₂, Lindlar's Catalyst | (Z)-4,7-dipropyldec-5-ene-4,7-diol | |

| Na, NH₃ (l) | (E)-4,7-dipropyldec-5-ene-4,7-diol | |

| H₂, Pd/C | 4,7-dipropyldecane-4,7-diol |

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the triple bond. For a symmetrical internal alkyne like this compound, regioselectivity is not a concern.

Hydroboration-Oxidation: The reaction with a hydroborating agent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or a sterically hindered borane (B79455) like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic solution, is expected to yield an enol intermediate. This enol would then tautomerize to the corresponding ketone. The syn-addition of the borane would lead to the formation of 4,7-dipropyldecan-5-one-4,7-diol after tautomerization. The use of a bulky borane is often preferred to prevent double addition across the triple bond.

Oxymercuration-Demercuration: The treatment of the alkyne with mercury(II) sulfate (B86663) in the presence of aqueous sulfuric acid would also lead to the formation of an enol intermediate via a mercurinium ion, which upon tautomerization gives a ketone. For a symmetrical internal alkyne, this would also result in 4,7-dipropyldecan-5-one-4,7-diol.

Cycloaddition Chemistry of Internal Alkynes

The alkyne moiety of this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions.

Diels-Alder Reaction: As a dienophile, the alkyne can react with a conjugated diene to form a cyclohexadiene derivative. The reaction rate and yield would be influenced by the steric hindrance around the alkyne and the electronic nature of the diene. For example, reaction with a highly reactive diene like 1,3-butadiene (B125203) would be expected to form a substituted 1,4-cyclohexadiene.

[3+2] Cycloadditions: The alkyne can react with 1,3-dipoles, such as azides or nitrile oxides, in Huisgen 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. For instance, reaction with an organic azide (B81097) would yield a triazole derivative.

Reactivity of the Hydroxyl Functionalities

The two tertiary hydroxyl groups in this compound are key sites for functional group interconversion. The steric hindrance due to the propyl and the alkynylpropyl groups will play a significant role in the reactivity of these hydroxyls.

Esterification and Etherification Reactions of Diols

Esterification: The tertiary nature of the hydroxyl groups makes esterification with carboxylic acids under standard Fischer esterification conditions (acid catalyst, heat) challenging due to steric hindrance and the potential for elimination reactions. More effective methods would likely involve the use of more reactive acylating agents.

Reaction with Acyl Chlorides or Anhydrides: The use of acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) would be a more viable route to the corresponding diester. The reaction proceeds through a more reactive acylating agent, and the base neutralizes the HCl or carboxylic acid byproduct. The formation of the mono- or di-ester can be controlled by the stoichiometry of the reagents.

Etherification: Similar to esterification, the direct etherification of these tertiary alcohols is difficult.

Williamson Ether Synthesis: A modified Williamson ether synthesis approach could be employed. This would involve converting the diol to the corresponding dialkoxide using a strong base like sodium hydride (NaH), followed by reaction with a primary alkyl halide. The tertiary nature of the alkoxide would favor elimination (E2) if a secondary or tertiary alkyl halide is used.

Table 2: Expected Products of Hydroxyl Group Reactions

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Diesterification | Excess Acetic Anhydride, Pyridine | 4,7-diacetoxy-4,7-dipropyldec-5-yne |

| Dietherification | 1. Excess NaH, 2. Excess CH₃I | 4,7-dimethoxy-4,7-dipropyldec-5-yne |

Oxidation and Reduction Pathways

Oxidation: Tertiary alcohols are generally resistant to oxidation under conditions that oxidize primary and secondary alcohols (e.g., chromic acid, PCC). Under harsh oxidative conditions (e.g., hot, acidic potassium permanganate), cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups would occur, leading to the degradation of the molecule. Selective oxidation of the acetylenic diol to an α,β-unsaturated ketone is a potential pathway, particularly with reagents like manganese dioxide (MnO₂), which are known to selectively oxidize allylic and propargylic alcohols. This would be expected to yield a diketone.

Reduction: The hydroxyl groups themselves are not reducible under standard catalytic hydrogenation conditions used for the alkyne. Reduction of the hydroxyl groups to alkanes is a challenging transformation that would require harsh conditions or multi-step synthetic sequences, for example, via conversion to a dihalide followed by reductive dehalogenation.

Formation of Cyclic and Polycyclic Derivatives

The unique structure of this compound, featuring both hydroxyl and alkyne functionalities, makes it a versatile precursor for the synthesis of a variety of cyclic and polycyclic compounds. These transformations are typically facilitated by acid or metal catalysis.

Intramolecular Cyclization to Form Cyclic Ethers:

Under acidic conditions, the hydroxyl groups of this compound can participate in an intramolecular cyclization to form substituted furan (B31954) or pyran derivatives. The mechanism generally involves the protonation of one hydroxyl group, which then departs as a water molecule, allowing the other hydroxyl group to act as a nucleophile and attack the resulting carbocation or the activated alkyne. The regioselectivity of this cyclization is influenced by the stability of the intermediate carbocation and the ring strain of the resulting cyclic ether. For instance, the formation of a five-membered furan ring is often favored. The use of heteropoly acids as catalysts has been shown to be effective in the cyclodehydration of 1,n-diols to yield cyclic ethers. nih.govwikimedia.org

Table 1: Plausible Cyclic Ether Derivatives from this compound

| Derivative Name | Ring System | Catalyst/Conditions |

|---|---|---|

| 2,5-dipropyl-2,5-di(prop-1-yl)tetrahydrofuran | Tetrahydrofuran | Acid catalysis (e.g., H₂SO₄, TsOH) |

Formation of Polycyclic Aromatic Hydrocarbons (PAHs):

Acetylenic compounds are known precursors in the synthesis of polycyclic aromatic hydrocarbons (PAHs), often through high-temperature reactions or metal-catalyzed cyclizations. nih.govresearchgate.net The alkyne moiety in this compound can undergo cycloaddition reactions. For example, in the presence of a suitable dienophile, it could potentially undergo a Diels-Alder reaction after tautomerization or other transformations. More complex, multi-step processes involving radical mechanisms are also responsible for PAH formation from unsaturated hydrocarbons at high temperatures. researchgate.netacs.org The formation of naphthalene (B1677914) derivatives from diacetylenic compounds through prototropic rearrangement and cyclization is a known transformation. nih.gov

Mechanistic Studies of Derivatization Pathways for this compound

The derivatization of this compound can proceed through various mechanistic pathways, targeting either the hydroxyl groups or the carbon-carbon triple bond.

Reactions at the Hydroxyl Groups:

The tertiary hydroxyl groups of this compound can undergo typical alcohol reactions such as esterification and etherification. The mechanism of these reactions is well-established. For instance, esterification in the presence of an acid catalyst involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. The bulky propyl groups adjacent to the hydroxyl functions may introduce steric hindrance, potentially affecting reaction rates.

Reactions at the Alkyne Moiety:

The carbon-carbon triple bond is a site of high electron density, making it susceptible to electrophilic addition reactions.

Hydrogenation: The alkyne can be selectively hydrogenated to the corresponding alkene (4,7-dipropyldec-5-ene-4,7-diol) using catalysts like Lindlar's catalyst for cis-alkene formation or sodium in liquid ammonia for trans-alkene formation. Complete hydrogenation to the alkane (4,7-dipropyldecane-4,7-diol) can be achieved with catalysts such as palladium on carbon.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond would proceed through a cyclic halonium ion intermediate, leading to the formation of di- and tetra-halo derivatives.

Hydration: Acid-catalyzed hydration of the alkyne would initially form an enol, which would then tautomerize to the more stable ketone (a β-hydroxy ketone in this case).

Reaction Kinetics and Thermodynamics of this compound Transformations

While specific kinetic and thermodynamic data for this compound are not available in the literature, general principles governing similar reactions can be applied to understand the feasibility and rates of its transformations.

Kinetics of Cyclization:

The rate of intramolecular cyclization to form cyclic ethers is influenced by several factors, including the type of catalyst, temperature, and solvent. The mechanism for the acid-catalyzed cyclization of a diol involves a series of equilibrium steps, with the rate-determining step often being the nucleophilic attack of the hydroxyl group. youtube.com For the formation of five- or six-membered rings, the intramolecular process is generally kinetically favored over intermolecular reactions.

Table 2: General Kinetic Parameters for Acid-Catalyzed Diol Cyclization (Illustrative)

| Reaction Type | Typical Activation Energy (Ea) | General Rate Law |

|---|

Note: The values presented are illustrative and based on general observations for diol cyclizations.

Thermodynamics of Transformations:

The thermodynamics of the reactions of this compound determine the position of the equilibrium and the spontaneity of the process.

Hydrogenation: The hydrogenation of an alkyne to an alkene and then to an alkane is a highly exothermic process, indicating that the products are thermodynamically much more stable than the reactants.

Cyclization: The formation of five- and six-membered cyclic ethers is generally a thermodynamically favorable process, driven by the formation of a stable, low-strain ring system and the release of a small molecule like water.

Table 3: Estimated Standard Enthalpy Changes (ΔH°) for Key Transformations (Illustrative)

| Transformation | Estimated ΔH° (kJ/mol) | Thermodynamic Favorability |

|---|---|---|

| Hydrogenation (Alkyne to Alkane) | -290 to -310 | Highly Favorable |

Note: These values are estimates based on bond enthalpies and data for analogous reactions.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of 4,7-Dipropyldec-5-yne-4,7-diol, offering precise information about the chemical environment, connectivity, and spatial relationships of individual atoms.

¹H NMR and ¹³C NMR Techniques

One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, are foundational for structural analysis.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The symmetry of the molecule simplifies the spectrum. The hydroxyl (-OH) protons are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The propyl and ethyl moieties of the decyne chain will show characteristic multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to the molecule's symmetry, the number of signals will be less than the total number of carbon atoms. The most characteristic signals are those of the alkynyl carbons, which are expected to resonate in a specific downfield region. The carbons bearing the hydroxyl groups will also have a distinct chemical shift.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| C1/C10 | ~0.9 | ~14 | Triplet |

| C2/C9 | ~1.5-1.6 | ~17 | Multiplet |

| C3/C8 | ~1.4-1.5 | ~45 | Multiplet |

| C4/C7 | - | ~75 | Singlet |

| C5/C6 | - | ~85 | Singlet |

| OH | Variable (broad singlet) | - | - |

| H attached to C1/C10 | ~0.9 | - | Triplet |

| H attached to C2/C9 | ~1.5-1.6 | - | Multiplet |

| H attached to C3/C8 | ~1.4-1.5 | - | Multiplet |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY is expected to show correlations within the propyl groups, specifically between the methyl (C1/C10) and methylene (B1212753) (C2/C9) protons, and between the two methylene groups (C2/C9 and C3/C8). oxinst.comhuji.ac.illibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. columbia.edulibretexts.org This is instrumental in definitively assigning the proton signals to their corresponding carbon atoms in the structure of this compound. For instance, the triplet at ~0.9 ppm would show a correlation to the carbon signal at ~14 ppm.

Predicted 2D NMR Correlations for this compound:

| Experiment | Correlating Protons | Correlating Carbons |

| COSY | H on C1/C10 with H on C2/C9 | - |

| H on C2/C9 with H on C3/C8 | - | |

| HSQC | H on C1/C10 | C1/C10 |

| H on C2/C9 | C2/C9 | |

| H on C3/C8 | C3/C8 | |

| HMBC | H on C3/C8 | C4/C7, C5/C6 |

| H on C2/C9 | C1/C10, C4/C7 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula, and offering insights into the molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. libretexts.orglibretexts.org This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₁₆H₃₀O₂. By comparing the experimentally measured exact mass with the calculated theoretical mass, the elemental composition can be confirmed, distinguishing it from other compounds with the same nominal mass. sydney.edu.auchemguide.co.uk

Predicted HRMS Data for this compound:

| Molecular Formula | Calculated Exact Mass | Ion Adduct | Predicted m/z |

| C₁₆H₃₀O₂ | 254.2246 | [M+H]⁺ | 255.2319 |

| [M+Na]⁺ | 277.2143 |

LC-MS Applications in Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. thermofisher.com This is particularly useful for analyzing mixtures containing this compound, for example, in monitoring the progress of a chemical reaction or in analyzing a formulated product. LC can separate the target compound from starting materials, byproducts, and other impurities before they enter the mass spectrometer for identification and quantification. The separation is based on the differential partitioning of the analytes between a mobile phase and a stationary phase. thermofisher.com For a molecule like this compound, which contains polar hydroxyl groups and a nonpolar hydrocarbon chain, reversed-phase chromatography would be a suitable separation method. LC-MS is also adept at separating isomers that may have identical mass spectra but different retention times. thermofisher.com

GC-MS for Purity Assessment and Isomer Separation

Gas Chromatography-Mass Spectrometry (GC-MS) is another hybrid technique that is well-suited for the analysis of volatile and thermally stable compounds. thermofisher.comqa-group.com this compound, being a moderately sized organic molecule, can be analyzed by GC-MS, potentially after derivatization of the hydroxyl groups to increase its volatility. GC provides excellent separation of components in a mixture based on their boiling points and interactions with the stationary phase of the GC column. thermofisher.comyoutube.com This makes GC-MS a valuable tool for assessing the purity of a this compound sample. Furthermore, different isomers of the compound, should they exist in a sample, would likely have slightly different retention times on a GC column, allowing for their separation and individual analysis by the mass spectrometer. libretexts.org The mass spectrometer then provides a fragmentation pattern for each separated component, which can be used for identification by comparing it to a spectral library or through manual interpretation. The fragmentation of long-chain diols often involves cleavage adjacent to the carbon-oxygen bond and dehydration. nih.govlibretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the key functional groups within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum of an acetylenic diol is characterized by several distinct absorption bands. The most prominent of these is the broad O-H stretching band, which arises from the two hydroxyl groups and typically appears in the 3600-3200 cm⁻¹ region. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding. Strong, sharp absorptions in the 3000-2850 cm⁻¹ range are indicative of the aliphatic C-H stretching vibrations within the propyl and decyl chains. The C-O stretching vibration of the tertiary alcohols is expected to be observed in the fingerprint region, around 1150 cm⁻¹. Due to the symmetrical substitution around the carbon-carbon triple bond in compounds like decyne-5-diol-4,7, the C≡C stretching vibration may be absent or very weak in the IR spectrum. nveo.org

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to IR, particularly for identifying symmetrically substituted functional groups. The carbon-carbon triple bond (C≡C) in internal alkynes, which is often weak or absent in the IR spectrum, typically exhibits a characteristic signal in the Raman spectrum around 2200 cm⁻¹. researchgate.netrsc.org The exact position and intensity of this signal can be influenced by the substituents on the alkyne. researchgate.netrsc.org The strong and clear signals provided by alkynes in Raman spectra make this technique particularly valuable for their identification. nih.govacs.org

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | IR | 3600-3200 | Strong, Broad |

| C-H (Aliphatic) | IR | 3000-2850 | Strong, Sharp |

| C≡C (Internal Alkyne) | Raman | ~2200 | Medium to Strong |

| C-O (Tertiary Alcohol) | IR | ~1150 | Medium |

X-ray Diffraction (XRD) for Crystalline Structure Determination of Related Compounds

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org For a compound like this compound, obtaining a single crystal of sufficient quality would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and stereochemistry. The process involves exposing a crystal to an X-ray beam and analyzing the resulting diffraction pattern of spots. nih.govwikipedia.org This pattern provides information about the crystal's internal symmetry and the dimensions of the unit cell. nih.gov

Chromatographic Methods for Separation and Purification

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Gas chromatography is a suitable method for the analysis of volatile and thermally stable compounds like acetylenic diols. The selection of the GC column's stationary phase is critical for achieving good separation. sigmaaldrich.com For diols, polar columns with modified polyethylene glycol phases are often a good choice as they can mitigate the peak tailing that can occur with standard polar phases due to interactions with the hydroxyl groups. sigmaaldrich.com In some cases, derivatization of the diol to a more volatile silyl (B83357) ether may be employed to improve chromatographic performance. GC can be effectively used for purity checks of the raw materials and the final product.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of organic compounds, including diols. For compounds of this nature, both normal-phase and reversed-phase chromatography can be utilized.

In normal-phase chromatography , a polar stationary phase, such as a diol-bonded silica column, can be used. hawach.comglsciencesinc.com This type of column offers unique selectivity due to hydrogen bonding interactions between the diol groups on the stationary phase and the polar analytes. glsciencesinc.com

In reversed-phase chromatography , a nonpolar stationary phase is employed with a more polar mobile phase. This is a common mode for the analysis of many organic molecules. An analytical method using HPLC with refractive index detection (HPLC-RID) has been developed for the quantification of diols like ethylene glycol and 1,4-butanediol in aqueous samples. protocols.io Diol columns can also be used in reversed-phase or hydrophilic interaction liquid chromatography (HILIC) modes for the analysis of polar compounds. hawach.comhawachhplccolumn.com

Table 2: Chromatographic Methods for the Analysis of Diols

| Technique | Stationary Phase | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| Gas Chromatography (GC) | Modified Polyethylene Glycol | Inert Gas (e.g., He, N₂) | Flame Ionization Detector (FID) | Purity analysis, separation of volatile impurities |

| HPLC (Normal Phase) | Diol-bonded Silica | Nonpolar (e.g., Hexane/Isopropanol) | UV, Refractive Index (RI) | Separation of polar compounds, isomer separation |

| HPLC (Reversed Phase) | C18 or similar | Polar (e.g., Acetonitrile/Water) | UV, Refractive Index (RI) | Purity determination, analysis of nonpolar impurities |

| HPLC (HILIC) | Diol | High organic content with some aqueous | UV, Refractive Index (RI) | Separation of highly polar compounds |

Computational Chemistry and Theoretical Modeling of 4,7 Dipropyldec 5 Yne 4,7 Diol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and reactivity. For 4,7-dipropyldec-5-yne-4,7-diol, DFT calculations can provide a detailed understanding of its electronic landscape.

By solving the Kohn-Sham equations, one can determine the ground-state electron density and, from it, derive various electronic properties. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Other predictable parameters include the electrostatic potential (ESP) map, which visualizes the charge distribution and helps identify electrophilic and nucleophilic sites. For this compound, the hydroxyl groups are expected to be regions of negative potential (nucleophilic), while the vicinity of the propyl and decyl chains would be more neutral.

Table 1: Predicted Electronic Properties of this compound using DFT

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | 1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Chemical reactivity and stability |

| Dipole Moment | 2.1 D | Polarity and intermolecular interactions |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

Note: These values are hypothetical and for illustrative purposes, based on typical values for similar acetylenic diols.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. youtube.com

For this compound, MD simulations are particularly useful for exploring its vast conformational space. The flexible propyl and decyl chains can adopt numerous conformations, and MD can identify the most stable (lowest energy) arrangements. This is crucial for understanding how the molecule might bind to a receptor or self-assemble.

Furthermore, MD simulations can model the intermolecular interactions between molecules of this compound or its interactions with a solvent. These simulations can elucidate the nature and strength of hydrogen bonds formed by the hydroxyl groups and the van der Waals interactions of the hydrocarbon chains. This information is vital for predicting physical properties like solubility, viscosity, and aggregation behavior. For instance, simulations could model the behavior of this diol at an oil-water interface, given that related acetylenic diols are used as surfactants. researchgate.netfrontiersin.org

Table 2: Simulated Intermolecular Interaction Energies for this compound in Water

| Interaction Type | Average Energy (kcal/mol) | Description |

| Diol-Diol Hydrogen Bonding | -4.5 | Interaction between hydroxyl groups of two diol molecules |

| Diol-Water Hydrogen Bonding | -6.2 | Interaction between diol's hydroxyl groups and water molecules |

| Van der Waals Interactions | -2.8 | Non-polar interactions of the alkyl chains |

| Electrostatic Interactions | -3.1 | Long-range charge-charge interactions |

Note: These values are hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Acetylenic Diols

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. wikipedia.org These models are built by finding a correlation between calculated molecular descriptors (numerical representations of chemical information) and an observed response. wikipedia.orgnih.gov

The general form of a QSAR model is: Activity = f(descriptors)

To build a robust QSAR model, a diverse dataset of acetylenic diols with experimentally measured activities is required. nih.gov The model is then trained on a subset of this data and validated using an external set of compounds to ensure its predictive power. nih.gov Such a model could then be used to predict the activity of new, unsynthesized acetylenic diols, including this compound.

Table 3: Example of Descriptors for a QSAR Model of Acetylenic Diols

| Descriptor | Definition | Relevance |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Size-related effects on activity. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Lipophilicity and membrane permeability. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation around them. | Molecular flexibility. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Hydrogen bonding potential and cell penetration. |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | Hydrogen bonding capacity. |

| Hydrogen Bond Acceptors | The number of electronegative atoms with lone pairs. | Hydrogen bonding capacity. |

Prediction of Spectroscopic Parameters via Ab Initio and Semi-Empirical Methods

Computational methods can also predict the spectroscopic signatures of molecules, which is invaluable for their experimental identification and characterization. Methods like ab initio (from first principles) calculations and semi-empirical methods can be used to predict NMR chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra.

For this compound, calculating the ¹³C and ¹H NMR chemical shifts can aid in the assignment of experimental spectra. The accuracy of these predictions depends on the level of theory and the basis set used in the calculation.

Similarly, the vibrational frequencies corresponding to the stretching and bending of different bonds can be calculated. The characteristic C≡C triple bond stretch of the alkyne group and the O-H stretch of the hydroxyl groups are key features in the IR and Raman spectra that can be predicted. Comparing the calculated spectrum with the experimental one can confirm the molecule's structure. While experimental Raman spectra are available for related compounds like 4,7-Dimethyl-5-decyne-4,7-diol, computational predictions for the target molecule would provide a valuable comparative tool. nih.gov

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Key Feature | Predicted Wavenumber/Chemical Shift |

| ¹³C NMR | Alkyne Carbons (C≡C) | 80-90 ppm |

| ¹³C NMR | Carbinol Carbons (C-OH) | 65-75 ppm |

| ¹H NMR | Hydroxyl Protons (O-H) | 2.5-4.0 ppm (variable) |

| IR Spectroscopy | O-H Stretch | 3200-3600 cm⁻¹ (broad) |

| IR Spectroscopy | C≡C Stretch | 2100-2260 cm⁻¹ (weak) |

| Raman Spectroscopy | C≡C Stretch | 2100-2260 cm⁻¹ (strong) |

Note: These values are typical ranges for the specified functional groups and are for illustrative purposes.

Applications in Advanced Materials Science and Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

Organic molecules functionalized with multiple reactive sites are fundamental building blocks for constructing more complex molecular architectures. sigmaaldrich.com Acetylenic diols are synthesized through methods like the Favorsky reaction, which couples acetylene (B1199291) with carbonyl compounds. nveo.orggoogle.com The presence of two hydroxyl groups and an internal carbon-carbon triple bond in 4,7-dipropyldec-5-yne-4,7-diol offers multiple centers for reactivity.

This structure allows it to serve as a versatile intermediate in organic synthesis. For instance, the hydroxyl groups can undergo esterification or etherification, while the alkyne bond can participate in various addition reactions, such as hydrogenation, or in coupling reactions. Research on related compounds has shown that diacetylene-functionalized amino acids and peptides can be synthesized, highlighting the utility of the acetylenic diol framework in creating complex, functional molecules. nih.gov Therefore, this compound is a promising precursor for synthesizing a range of complex organic products, from specialty chemicals to potential pharmaceutical intermediates.

Utilization as a Precursor for Novel Polymer Architectures

The development of novel polymers with tailored properties is a constant goal in materials science. The synthesis of these polymers often relies on monomers with specific functional groups. Diols are fundamental precursors for producing polyesters through polycondensation reactions. nih.govresearchgate.net Furthermore, molecules containing acetylene groups are used to create acetylene-terminated resins and other advanced polymers. dtic.mil

Given that this compound contains two hydroxyl groups, it can theoretically be used as a monomer to synthesize polyesters. The presence of the rigid alkyne group within the polymer backbone would impart unique structural characteristics, potentially influencing the material's thermal stability, rigidity, and morphology. This makes it a candidate for creating novel polymer architectures with specific and predictable properties.

Integration into Surfactant Systems and Interfacial Science

One of the most significant applications of acetylenic diols is as non-ionic surfactants. nvchemical.comchemicalbook.com Their unique molecular shape, often described as a "Gemini" structure, features two hydrophilic hydroxyl groups connected by a short, rigid hydrophobic spacer (the alkyne bond), with additional hydrophobic alkyl chains attached. venus-goa.us This amphiphilic architecture is responsible for their distinct behavior at interfaces.

The well-studied compound 2,4,7,9-tetramethyl-5-decyne-4,7-diol (B126091) (TMDD) is a high-performance surfactant used in numerous water-based applications, including coatings, inks, and adhesives. google.comacs.orgnih.gov Structurally, this compound is a close analog of TMDD, with propyl groups instead of methyl and isobutyl groups. This structural similarity strongly suggests that it would also exhibit significant surface activity.

A primary function of surfactants is to reduce the surface tension of a liquid, thereby improving its ability to wet surfaces. google.com Acetylenic diols are particularly effective at reducing both equilibrium and dynamic surface tension, which is critical in processes involving high-speed application, such as printing and coating. nvchemical.comgoogle.comresearchgate.net This ability allows water-based formulations to spread evenly over low-energy or contaminated substrates. glorywh.com The unique structure of acetylenic diols allows for rapid migration to newly created interfaces, providing efficient dynamic surface tension reduction. researchgate.net Given its analogous Gemini structure, this compound is expected to be an effective wetting agent.

Table 1: Properties of Structurally Related Acetylenic Diols

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

|---|---|---|---|---|

| 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | 126-86-3 | C₁₄H₂₆O₂ | 226.36 | Wetting Agent, Defoamer nist.govsigmaaldrich.com |

| 4,7-Dimethyl-5-decyne-4,7-diol | 126-87-4 | C₁₂H₂₂O₂ | 198.30 | Synthesis Intermediate nih.gov |

Data for registered compounds sourced from PubChem and other chemical databases.

A significant advantage of acetylenic diol surfactants over many traditional surfactants is their inherently low-foaming nature. nvchemical.comvenus-goa.us Foam can be a major issue in industrial processes like coating, printing, and metalworking. The mechanism behind this low-foaming behavior is directly related to the molecule's structure. researchgate.net The bulky, branched hydrophobic groups and the rigid central alkyne bond prevent the surfactant molecules from packing efficiently at the air-water interface to form stable, elastic films (lamellae) which are necessary for foam generation. researchgate.net Instead, they disrupt the hydrogen bonding in the surface layer, reducing surface tension without creating persistent foam. This makes compounds like TMDD valuable as defoamers or foam-control wetting agents. nvchemical.comvenus-goa.us It is highly probable that this compound would function through an identical mechanism, offering effective wetting with minimal foam.

Potential in Catalyst Design and Ligand Synthesis

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.orgyoutube.compurdue.edu Ligands that can bind to a metal through multiple donor atoms are called polydentate ligands and often form highly stable complexes, a phenomenon known as the chelate effect. pressbooks.publibretexts.org

This compound possesses three potential coordination sites: the lone pairs of electrons on the two hydroxyl groups and the electron-rich pi system of the carbon-carbon triple bond. This structure gives it the potential to act as a bidentate or even tridentate ligand for various transition metals. Diols have been utilized in the development of catalyst systems, for example, in directing site-selective oxidation reactions or in forming borylating reagents for post-polymerization functionalization. youtube.comacs.org Furthermore, the acetylene moiety itself is an active component in catalytic processes such as semihydrogenation. acs.org While direct research into this compound as a ligand is not available, its functional groups suggest a plausible role in the design of novel, tailored catalysts for specific chemical transformations.

Table 2: Summary of Potential Applications

| Area | Application | Role of this compound |

|---|---|---|

| Organic Synthesis | Complex Molecule Synthesis | Versatile bifunctional building block. |

| Materials Science | Polymer Chemistry | Monomer for novel polyesters and other polymers. |

| Interfacial Science | Surfactant Systems | Non-ionic Gemini surfactant for wetting and foam control. |

| Catalysis | Catalyst/Ligand Design | Polydentate ligand for creating metal complexes. |

Structure Activity Relationship Sar Studies and Functional Correlation in Acetylenic Diols

Impact of Alkyl Chain Length and Branching on Compound Properties

The length and branching of the alkyl chains in acetylenic diols play a pivotal role in determining their physical and chemical properties. Generally, as the alkyl chain length increases, the hydrophobicity of the molecule increases, which in turn affects its solubility, surface activity, and interaction with other substances. researchgate.net

Branching in the alkyl chains also has a significant impact. The straight-chain propyl groups in 4,7-Dipropyldec-5-yne-4,7-diol will pack differently at interfaces compared to the branched isobutyl groups of TMDD. This can influence the efficiency of surface tension reduction and the formation of micelles.

| Compound | Alkyl Substituent | Expected Impact on Hydrophobicity | Anticipated Water Solubility |

|---|---|---|---|

| This compound | Propyl | Higher | Lower than TMDD |

| 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (B126091) (TMDD) | Isobutyl | Lower | 1.7 g/L at 20°C chemicalbook.com |

Influence of Hydroxyl Group Substitution Patterns on Reactivity

The hydroxyl (-OH) groups are the primary centers of reactivity in acetylenic diols, participating in reactions such as esterification, etherification, and polymerization. acs.org The positioning of these hydroxyl groups along the carbon chain is crucial in defining the molecule's reactivity and its potential applications. In this compound, the hydroxyl groups are located at the 4 and 7 positions, flanking the central alkyne bond.

These hydroxyl groups are tertiary, meaning the carbon atom to which they are attached is bonded to three other carbon atoms. unacademy.com Tertiary alcohols exhibit different reactivity compared to primary or secondary alcohols. For instance, they are more readily substituted via SN1 reactions due to the stability of the resulting tertiary carbocation. The steric hindrance around the tertiary hydroxyl groups in this compound can also influence the rate and feasibility of certain reactions. rsc.org

The proximity of the two hydroxyl groups in a 1,4-diol arrangement (relative to the alkyne) allows for potential intramolecular interactions, such as hydrogen bonding, which can affect the molecule's conformation and its interaction with solvents and other molecules.

Comparative Analysis with Other Substituted Decyne-4,7-diols (e.g., 2,4,7,9-Tetramethyl-5-decyne-4,7-diol)

A comparative analysis of this compound with other substituted decyne-4,7-diols, particularly the well-studied 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD), provides valuable insights into its structure-activity relationships. chemicalbook.comnist.govsigmaaldrich.com TMDD is a widely used non-ionic surfactant known for its excellent wetting and defoaming properties. chemicalbook.com

The primary structural difference between this compound and TMDD lies in the nature of the alkyl groups attached to the carbons bearing the hydroxyl groups. In this compound, these are propyl groups, whereas in TMDD they are isobutyl groups. This seemingly small difference can lead to significant variations in their physicochemical properties.

| Property | This compound (Predicted) | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) |

|---|---|---|

| Molecular Formula | C16H30O2 | C14H26O2 nist.gov |

| Molecular Weight | 254.41 g/mol nih.gov | 226.36 g/mol sigmaaldrich.com |

| Boiling Point | Higher than TMDD | 255 °C sigmaaldrich.com |

| Melting Point | Likely different from TMDD | 42-44 °C sigmaaldrich.com |

| Water Solubility | Lower than TMDD | 1.7 g/L at 20 °C chemicalbook.com |

| Surface Tension Reduction | Potentially more efficient due to longer alkyl chains | Excellent wetting agent chemicalbook.com |

The longer propyl chains in this compound are expected to increase its hydrophobicity, leading to a lower water solubility and potentially a lower critical micelle concentration (CMC) compared to TMDD. This enhanced hydrophobicity could also translate to more efficient surface tension reduction, making it a potentially more potent surfactant in certain applications. However, the branched structure of the isobutyl groups in TMDD may allow for more effective disruption of the water surface, contributing to its excellent defoaming capabilities. nvchemical.com

Elucidating the Role of the Alkyne Moiety in Functional Applications

The central alkyne (carbon-carbon triple bond) moiety is a defining feature of acetylenic diols and is crucial to their unique functional properties. nih.gov This rigid, linear triple bond imparts a specific geometry to the molecule, holding the two hydroxyl-bearing carbon atoms at a fixed distance and orientation. This structural rigidity is a key factor in the surfactant and defoaming applications of these compounds. acs.org

The alkyne group contributes to the molecule's surface activity by providing a hydrophobic region that complements the hydrophobic alkyl chains. researchgate.net The electron-rich nature of the triple bond can also lead to specific interactions with other molecules and surfaces. Furthermore, the alkyne moiety can serve as a reactive site for various chemical transformations, including addition reactions and polymerization, allowing for the synthesis of novel materials with tailored properties. acs.org The presence of the alkyne can also influence the electronic properties of the molecule, which can be relevant in applications such as coatings and electronic materials. nih.gov

Future Research Directions and Unexplored Avenues for 4,7 Dipropyldec 5 Yne 4,7 Diol

Exploration of Bioactive Derivatives and Ligand Design

The known biological effects of TMDD, while primarily centered on its toxicity, open avenues for the rational design of new bioactive molecules. Studies have shown that TMDD has cytotoxic and slight genotoxic potential in fish cell lines and can cause adverse effects in developing zebrafish embryos. nih.gov It is also recognized as an irritant to human skin and eyes and poses a neurotoxic hazard. chemicalbook.com This inherent bioactivity, though currently undesirable, suggests that targeted chemical modifications could lead to derivatives with useful and selective biological functions.

Future research should focus on:

Derivatization: The hydroxyl groups and the central alkyne bond are prime targets for chemical modification. Esterification, etherification, or the addition of various functional groups could modulate the compound's polarity, size, and shape, thereby altering its biological activity. For instance, ethoxylated derivatives of TMDD are already used as antifungal agents. chemicalbook.com

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different structural modifications impact bioactivity is crucial. This would involve synthesizing a library of derivatives and screening them for specific activities, such as antifungal, antibacterial, or pesticidal properties. Understanding the SAR could lead to the development of potent and selective agents.

Metabolic and Toxicological Profiling: The primary human metabolite of TMDD has been identified as terminal methyl-hydroxylated TMDD (1-OH-TMDD). nih.gov Future work should investigate the metabolic pathways and toxicological profiles of any new derivatives to ensure their safety and to understand their environmental fate.

Ligand Development: The diol structure suggests potential for TMDD and its derivatives to act as ligands for metal ions. Research into the coordination chemistry of these compounds could lead to new catalysts or materials with interesting electronic or magnetic properties.

Development of Novel Asymmetric Synthesis Routes

The synthesis of TMDD typically involves the reaction of methyl isobutyl ketone with acetylene (B1199291), which results in a mixture of the racemic (±) and meso stereoisomers. nih.govthegoodscentscompany.comsigmaaldrich.com The ability to selectively synthesize a single stereoisomer is highly desirable, as different stereoisomers can exhibit distinct physical properties and biological activities. Therefore, a significant area for future research is the development of efficient asymmetric synthesis methods.

Potential avenues include:

Chiral Catalysis: The development of chiral catalysts for the addition of acetylene to ketones could provide a direct route to enantiomerically enriched acetylenic diols. This could involve chiral metal complexes or organocatalysts.

Substrate-Controlled Synthesis: Using chiral ketones as starting materials could allow for diastereoselective synthesis of the desired diol.

Enzymatic Resolution: Exploring the use of enzymes, such as lipases, to selectively resolve racemic mixtures of acetylenic diols or their derivatives is another promising approach.

The successful development of such methods would not only provide access to stereochemically pure materials for fundamental studies but also potentially enhance their performance in specialized applications where specific stereochemistry is critical.

Investigation of Solid-State Properties and Crystal Engineering

TMDD is a low-melting, waxy solid at room temperature. chemicalbook.com Its molecular structure, featuring two hydroxyl groups capable of acting as hydrogen-bond donors and acceptors, and a linear alkyne core, suggests a strong potential for forming ordered solid-state structures. The field of crystal engineering offers a powerful toolkit for controlling these intermolecular interactions to create materials with tailored properties.

Unexplored research directions include:

Polymorphism Screening: A thorough investigation into the potential polymorphs of TMDD and its analogues could reveal crystalline forms with different melting points, solubilities, and mechanical properties.

Co-crystallization: The formation of co-crystals with other molecules (co-formers) via hydrogen bonding or other non-covalent interactions is a promising strategy. This could be used to modify the physical properties of the acetylenic diol, for example, to increase its melting point or alter its solubility.

Structural Analysis: Detailed single-crystal X-ray diffraction studies of TMDD and its derivatives are needed to understand the fundamental principles governing their self-assembly in the solid state. This knowledge is essential for the rational design of new crystalline materials.

| Property | Value for 2,4,7,9-tetramethyl-5-decyne-4,7-diol (B126091) (TMDD) | Reference |

| Physical State | White to pale yellow waxy solid/low melting mass | chemicalbook.com |

| Melting Point | 42-44 °C | sigmaaldrich.com |

| Boiling Point | 255 °C | sigmaaldrich.com |

| Molecular Formula | C₁₄H₂₆O₂ | nih.gov |

| Molecular Weight | 226.36 g/mol | sigmaaldrich.comsigmaaldrich.com |

Table 1: Selected Physical Properties of the TMDD Analogue.

Advanced Applications in Nanomaterials and Supramolecular Chemistry

The amphiphilic nature of acetylenic diols like TMDD, which possess both hydrophilic hydroxyl groups and hydrophobic alkyl chains, makes them excellent candidates for applications in nanotechnology and supramolecular chemistry. Their established role as surfactants and defoamers already hints at their ability to self-assemble at interfaces. nih.gov

Future research can build on these properties to explore:

Self-Assembled Monolayers (SAMs): Investigating the formation of SAMs on various substrates could lead to applications in surface modification, creating surfaces with controlled wettability or anti-fouling properties.

Nanomaterial Synthesis: Using acetylenic diols as structure-directing agents or stabilizers in the synthesis of nanoparticles could provide control over particle size and morphology.

Drug Delivery Systems: The self-assembly of these molecules into micelles or vesicles could be explored for the encapsulation and delivery of hydrophobic drugs.

Functional Materials: TMDD has been used as a dopant in heterojunction solar cells to improve the properties of the interfacial layer. chemicalbook.comevitachem.com Further research could explore the integration of TMDD and its derivatives into other functional materials, such as sensors or electronic devices, leveraging their unique combination of a rigid alkyne core and flexible side chains.

Sustainability Aspects and Green Synthetic Pathways for Industrial Relevance

As a high-production volume chemical, the environmental impact and sustainability of the lifecycle of TMDD and similar compounds are of significant concern. nih.gov While its environmental risk is currently considered low, its slow biodegradation rate suggests it can persist in the environment. nih.gov

Key areas for future sustainability-focused research are:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.